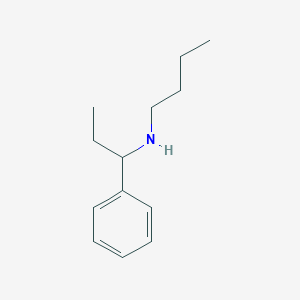![molecular formula C11H17N3 B1268323 1-[2-(Pyridin-4-yl)ethyl]piperazin CAS No. 53345-16-7](/img/structure/B1268323.png)
1-[2-(Pyridin-4-yl)ethyl]piperazin
Übersicht
Beschreibung
1-[2-(Pyridin-4-yl)ethyl]piperazine is an organic compound with the molecular formula C11H17N3 It is a derivative of piperazine, where the piperazine ring is substituted with a 2-(pyridin-4-yl)ethyl group
Wissenschaftliche Forschungsanwendungen
1-[2-(Pyridin-4-yl)ethyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
1-[2-(Pyridin-4-yl)ethyl]piperazine is a chemical compound that belongs to a class of selective α2-adrenoceptor antagonists . The primary target of this compound is the α2-adrenoceptor, a type of adrenergic receptor. Adrenergic receptors play a crucial role in the sympathetic nervous system, which is part of the body’s autonomic nervous system that controls various physiological functions.
Mode of Action
As an antagonist, 1-[2-(Pyridin-4-yl)ethyl]piperazine binds to the α2-adrenoceptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by other substances, such as adrenaline or noradrenaline. This inhibition of the α2-adrenoceptor leads to a decrease in negative feedback regulation of neurotransmitter release, resulting in increased neurotransmitter activity .
Pharmacokinetics
Its metabolism and excretion would typically occur via the liver and kidneys, respectively .
Result of Action
The molecular and cellular effects of 1-[2-(Pyridin-4-yl)ethyl]piperazine’s action primarily involve changes in neurotransmitter activity. By blocking the α2-adrenoceptor, it increases the release of certain neurotransmitters, leading to heightened activity in the sympathetic nervous system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-[2-(Pyridin-4-yl)ethyl]piperazine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with the α2-adrenoceptor . .
Biochemische Analyse
Biochemical Properties
1-[2-(Pyridin-4-yl)ethyl]piperazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with α2-adrenoceptors, which are G-protein-coupled receptors involved in the regulation of neurotransmitter release . The interaction between 1-[2-(Pyridin-4-yl)ethyl]piperazine and these receptors can inhibit the release of neurotransmitters such as norepinephrine, thereby modulating sympathetic nervous system activity .
Cellular Effects
1-[2-(Pyridin-4-yl)ethyl]piperazine has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, its interaction with α2-adrenoceptors can lead to changes in intracellular signaling cascades, affecting the release of neurotransmitters and other cellular responses .
Molecular Mechanism
The molecular mechanism of action of 1-[2-(Pyridin-4-yl)ethyl]piperazine involves its binding interactions with α2-adrenoceptors. By binding to these receptors, it inhibits their activity, leading to a decrease in the release of neurotransmitters such as norepinephrine . This inhibition can result in various physiological effects, including reduced sympathetic nervous system activity and altered gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[2-(Pyridin-4-yl)ethyl]piperazine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades .
Dosage Effects in Animal Models
The effects of 1-[2-(Pyridin-4-yl)ethyl]piperazine vary with different dosages in animal models. At lower doses, the compound can effectively inhibit α2-adrenoceptors and modulate neurotransmitter release . At higher doses, it may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal physiological processes .
Metabolic Pathways
1-[2-(Pyridin-4-yl)ethyl]piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and the levels of metabolites within cells . The compound’s metabolism is crucial for its clearance from the body and its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of 1-[2-(Pyridin-4-yl)ethyl]piperazine within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
1-[2-(Pyridin-4-yl)ethyl]piperazine exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within cells . This localization is important for its interaction with target biomolecules and its overall efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[2-(Pyridin-4-yl)ethyl]piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 4-vinylpyridine under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the synthesis of 1-[2-(Pyridin-4-yl)ethyl]piperazine may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(Pyridin-4-yl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine or pyridine derivatives.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Pyridin-3-yl)ethylpiperazine
- 1-(2-Pyridin-2-yl)ethylpiperazine
- 1-(2-Quinolin-4-yl)ethylpiperazine
Uniqueness: 1-[2-(Pyridin-4-yl)ethyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research applications .
Eigenschaften
IUPAC Name |
1-(2-pyridin-4-ylethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-4-12-5-2-11(1)3-8-14-9-6-13-7-10-14/h1-2,4-5,13H,3,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJMEKXBONLMNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301296437 | |
| Record name | 1-[2-(4-Pyridinyl)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301296437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53345-16-7 | |
| Record name | 1-[2-(4-Pyridinyl)ethyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53345-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(4-Pyridinyl)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301296437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53345-16-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-](/img/structure/B1268247.png)






![Ethyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1268263.png)
![2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-](/img/structure/B1268270.png)



